Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 3,5-dimethoxybenzoic acid, 4-methylphenylthiophene, and ethyl chloroformate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic properties for treating various diseases.
Industry: Utilizing its properties in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives with varying substituents on the aromatic ring or ester group.
Uniqueness
The uniqueness of ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C23H23NO5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-5-29-23(26)20-19(15-8-6-14(2)7-9-15)13-30-22(20)24-21(25)16-10-17(27-3)12-18(11-16)28-4/h6-13H,5H2,1-4H3,(H,24,25) |
InChI Key |
DNAWQUAKQNEXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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